molecular formula C17H26N2O3 B2815012 Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate CAS No. 2416217-55-3

Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate

Cat. No.: B2815012
CAS No.: 2416217-55-3
M. Wt: 306.406
InChI Key: IKYPRTLGACFVLA-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-12-9-10-18-14(11-12)13-7-5-6-8-15(13)21-4/h5-8,12,14,18H,9-11H2,1-4H3,(H,19,20)/t12-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYPRTLGACFVLA-OCCSQVGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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